2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine

Chiral ligand procurement Physical characterization Product quality specification

Chiral ligand screening panels often lack 4,5-disubstituted PyBOX scaffolds, limiting steric diversity in asymmetric method development. This 4-methyl-5-phenyl PyBOX fills that gap with a confined chiral pocket distinct from standard 4-monosubstituted analogs. - C2-symmetric tridentate NNN-ligand; 98% purity with documented [α]22/D -132° (c=1, CHCl₃). - Proven in Sc(III)-catalyzed Friedel-Crafts and hetero-Diels-Alder reactions; 5′-phenyl enables synergistic lanthanide stereoinduction. - 100 mg to 500 mg units available for GLP-compliant reaction screening. Melting point 138-141 °C facilitates rapid dissolution in automated parallel systems.

Molecular Formula C25H23N3O2
Molecular Weight 397.5 g/mol
CAS No. 185346-20-7
Cat. No. B063920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
CAS185346-20-7
Molecular FormulaC25H23N3O2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5
InChIInChI=1S/C25H23N3O2/c1-16-22(18-10-5-3-6-11-18)29-24(26-16)20-14-9-15-21(28-20)25-27-17(2)23(30-25)19-12-7-4-8-13-19/h3-17,22-23H,1-2H3/t16-,17-,22+,23+/m0/s1
InChIKeyWAQJMWVRZVOTCH-ZCVTWQBDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine Procurement Baseline


2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine (Sigma-Aldrich Cat. No. 496103) is a C2-symmetric, tridentate pyridine-bis(oxazoline) (PyBOX) chiral ligand. It belongs to the privileged bis(oxazoline) ligand family first introduced by Nishiyama in 1989 for asymmetric transition-metal catalysis. The (4S,5S) absolute configuration is derived from (1S,2S)-norephedrine, imparting two stereogenic centers per oxazoline ring—a distinct structural feature relative to 4-monosubstituted PyBOX analogs. [1] This compound is offered commercially at 98% assay purity with a defined optical rotation of [α]22/D −132° (c = 1, CHCl₃) and a melting point of 138–141 °C.

Why Generic PyBOX Substitution Fails


PyBOX ligands are not interchangeable. The enantioselectivity and substrate scope of PyBOX–metal catalysts depend critically on the steric and electronic properties of the oxazoline substituents. [1] 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine is a 4,5-disubstituted PyBOX derived from norephedrine, carrying a methyl group at C4 and a phenyl group at C5 of each oxazoline ring. In contrast, the widely used (S,S)-i-Pr-PyBOX (CAS 118949-61-4) bears only isopropyl at C4, and (S,S)-Ph-PyBOX (CAS 128249-70-7) bears only phenyl at C4. These structural differences generate distinct chiral binding pockets, alter metal–ligand bond angles, and shift the balance between reactivity and enantioselection. [1] Even between enantiomeric pairs such as (S,S)-Ph-PyBOX and (R,R)-Ph-PyBOX, the direction of asymmetric induction is reversed—so a substitution without careful matching of absolute configuration and substitution pattern will erode or invert enantioselectivity. The quantitative evidence below demonstrates where CAS 185346-20-7 is measurably differentiated.

Quantitative Comparator Evidence


Melting Point vs. Common PyBOX Ligands

The melting point of 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine is 138–141 °C. This is 33–34 °C lower than that of the common alternative (S,S)-Ph-PyBOX (496073, mp 171–175 °C) and 14–19 °C lower than (S,S)-i-Pr-PyBOX (407151, mp 155–157 °C). The lower melting point reflects differences in crystal lattice energy arising from the 4-methyl-5-phenyl substitution pattern and suggests different solubility and handling characteristics during catalyst preparation.

Chiral ligand procurement Physical characterization Product quality specification

Optical Rotation for Identity and QC

The specific optical rotation of the target compound is [α]22/D −132° (c = 1, CHCl₃). This is clearly distinguishable from (S,S)-Ph-PyBOX ([α]20/D −224°, c = 1, CHCl₃) and (S,S)-i-Pr-PyBOX ([α]25/D −118°, c = 0.7, CH₂Cl₂), as well as from the enantiomeric (R,R)-Ph-PyBOX ([α]22/D +187°, c = 1, CH₂Cl₂). The distinct magnitude and sign provide a unambiguous identity check that can be performed with minimal sample quantity.

Enantiomeric purity Quality control Chiral ligand identity

Tridentate PyBOX vs. Bidentate BOX Coordination

PyBOX ligands are tridentate N,N,N-pincer ligands that form more rigid metal complexes compared to bidentate BOX (methylene-bridged bis(oxazoline)) ligands. The pyridine nitrogen provides a third coordination site, enabling stable complexation with lanthanide(III) triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and other f-block metals that require high coordination numbers. In contrast, standard BOX ligands are restricted to d-block metals forming square-planar or tetrahedral geometries. This tridentate binding mode is critical for reactions such as Sc(III)-PyBOX-catalyzed hetero-Diels–Alder and Friedel–Crafts reactions, where lanthanide Lewis acids are required for activation. [1]

Lanthanide catalysis Coordination chemistry Lewis acid catalysis

4,5-Disubstitution Steric Profile vs. 4-Monosubstituted Analogs

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine is one of the few commercially available PyBOX ligands bearing substituents at both the 4- and 5-positions of the oxazoline rings. This 4,5-disubstitution pattern creates a steric environment distinct from both (S,S)-i-Pr-PyBOX (isopropyl at C4 only) and (S,S)-Ph-PyBOX (phenyl at C4 only). The synergistic effect of 4′- and 5′-substituents has been shown to profoundly influence, and in some cases reverse, the sense of asymmetric induction in PyBOX/lanthanide(III)-catalyzed Diels–Alder reactions. [1] The methyl group at C4 provides a local steric shield near the metal center, while the phenyl at C5 extends the chiral influence into the substrate-binding region. [1]

Steric bulk tuning Enantioselectivity optimization Oxazoline substitution pattern

Chiral Pool Origin: Norephedrine vs. Amino Acid

The (4S,5S) configuration of 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine originates from (1S,2S)-norephedrine, a chiral 1,2-amino alcohol. This contrasts with the majority of commercial PyBOX ligands, which are derived from simple α-amino acids: (S)-valinol for i-Pr-PyBOX, (S)-tert-leucinol for tBu-PyBOX, and (S)-phenylglycinol for Ph-PyBOX. [1] The norephedrine scaffold provides two contiguous stereocenters on each oxazoline ring, whereas amino acid-derived ligands provide only one. [1] This synthetic origin translates directly into a distinct three-dimensional arrangement of the substituents around the metal coordination sphere, offering a unique point on the chiral ligand diversity map. [2]

Chiral pool synthesis Ligand sourcing Stereochemical diversity

Purity and Availability vs. Other PyBOX Ligands

The target compound (Sigma Cat. No. 496103) is supplied at 98% assay purity with full characterization (optical rotation, melting point, functional group analysis), matching the purity grade of (S,S)-Ph-PyBOX (496073, 98%) and (R,R)-Ph-PyBOX (496065, 98%). (S,S)-i-Pr-PyBOX (407151) is offered at a higher 99% assay. All four ligands are available in 100 mg unit sizes, with i-Pr-PyBOX additionally offered at 200 mg. This parity in commercial quality ensures that choice among these ligands can be driven by structural and performance criteria rather than by purity or availability constraints.

Ligand quality Vendor comparison Procurement specification

Procurement-Driven Application Scenarios


Asymmetric Reaction Screening with 4,5-Disubstituted PyBOX

When screening PyBOX–metal combinations for a novel asymmetric transformation, the steric environment around the metal center is a primary determinant of enantioselectivity. The 4-methyl-5-phenyl substitution pattern of CAS 185346-20-7 provides a confined chiral pocket that differs from all commercially available 4-monosubstituted PyBOX ligands. [1] Including this ligand in an initial screening set increases the diversity of steric profiles evaluated, which is essential when the optimal substitution pattern cannot be predicted computationally. The moderate steric bulk (methyl proximal to metal, phenyl distal) offers a potentially attractive balance between catalyst activity and facial selectivity.

Lanthanide-Catalyzed Diels–Alder Reactions

For Sc(III)- or Yb(III)-catalyzed asymmetric Diels–Alder reactions, only tridentate PyBOX ligands (not bidentate BOX) can form the requisite octahedral lanthanide complexes. [1] CAS 185346-20-7 provides the tridentate PyBOX scaffold with the added advantage that 5′-phenyl substituents can engage in synergistic stereoinduction with the lanthanide cation, a phenomenon demonstrated for related 5′-aryl PyBOX systems where the phenyl group amplifies or reverses enantioselectivity depending on the metal. This makes it a rational selection when optimizing lanthanide-catalyzed cycloadditions.

CRO Method Development for Asymmetric Catalysis

CROs conducting reaction condition optimization campaigns require a panel of structurally diverse chiral ligands. The norephedrine-derived scaffold of CAS 185346-20-7 fills a gap not covered by standard valinol- or phenylglycinol-derived PyBOX ligands. [1] The compound's commercial availability at 98% purity in 100 mg units, with documented optical rotation and melting point specifications, meets the documentation standards required for GLP-compliant method development. Its lower melting point (138–141 °C vs. 171–175 °C for Ph-PyBOX) may also facilitate faster dissolution in parallel-plate screening systems.

Enantioselective C–C Bond Formation Research

In academic settings where new asymmetric methodologies are being developed, CAS 185346-20-7 serves as a stereochemically distinct member of the PyBOX family. Its 4,5-disubstitution pattern has been employed in scandium(III)-catalyzed Friedel–Crafts alkylation and hetero-Diels–Alder reactions via the Sc(OTf)₃/pybox complex. [1] Researchers investigating the synergism between oxazoline substituents and metal centers can use this ligand as a probe to decouple steric from electronic effects, given that the 4-methyl group introduces minimal electronic perturbation while the 5-phenyl provides significant steric influence. [1]

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